Methyl 3-aminononanoate

Description

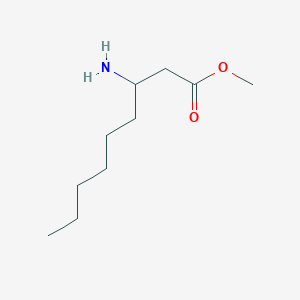

Methyl 3-aminononanoate is an organic compound that belongs to the class of fatty acid methyl esters It is characterized by the presence of a methyl ester group and an amino group attached to a nonanoic acid backbone

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

methyl 3-aminononanoate |

InChI |

InChI=1S/C10H21NO2/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9H,3-8,11H2,1-2H3 |

InChI Key |

CVOSOUFKRFLNRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminononanoate can be synthesized through the reaction of methyl nonanoate with ammonia. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. One common method involves the use of methyl acetoacetate and ammonia in the presence of water at a temperature range of 35-70°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for efficiency and yield, with careful control of reaction parameters to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis and Amidation

Methyl esters react with nucleophiles such as amines or amidoboranes to form amides. For example, sodium amidoboranes (NaAB) directly react with esters at room temperature to yield primary or secondary amides (Fig. 1d) .

Reaction Example :

Key Findings :

-

Quantitative conversion occurs within 5 minutes without catalysts .

-

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol .

Selective Reduction and Functional Group Compatibility

When aldehydes and esters coexist in a molecule, selective reduction is achievable by tuning reagent stoichiometry. For instance, NaAB reduces aldehydes to alcohols while preserving esters at a 1:1 molar ratio .

Implications for Methyl 3-aminononanoate :

-

The amino group may influence reduction pathways, potentially directing reactivity toward specific sites.

Radical vs. Nucleophilic Alkylation

S-Adenosylmethionine (SAM)-dependent methylation reactions proceed via radical or nucleophilic mechanisms depending on substrate and enzyme context . For methyl amino esters:

-

Nucleophilic methylation : Likely occurs at electron-deficient positions (e.g., carbonyl oxygen).

-

Radical pathways : Possible for unactivated aliphatic carbons if stabilized by adjacent functional groups (e.g., amino) .

Biosynthetic Modifications

In macrolactam biosynthesis, β-amino acid esters undergo decarboxylation and peptide coupling. For example:

-

VinO enzyme decarboxylates 3-methylaspartate-ACP to form 3-aminoisobutyrate-ACP .

-

Protection-deprotection strategies are employed to prevent premature cyclization, akin to organic synthesis methodologies .

Cross-Coupling Reactions

Pd-catalyzed cross-couplings enable functionalization of methyl esters. For example, aryl halides couple with tin amides to form N-alkylated products .

Potential Application :

Hazards and Stability

Methyl 3-aminocrotonate analogs exhibit:

-

H317 : May cause allergic skin reactions .

Stability data for nonanoate derivatives remain unreported, but ester hydrolysis under acidic/basic conditions is probable.

Comparative Reaction Table for Methyl Amino Esters

Unresolved Questions and Research Gaps

-

Steric Effects : How does the long-chain nonanoate group influence reaction kinetics compared to shorter analogs?

-

Enzymatic Compatibility : Can existing biosynthetic pathways (e.g., vicenistatin) accommodate larger esters?

-

Safety Profile : Toxicity data for this compound remain uncharacterized.

Scientific Research Applications

Methyl 3-aminononanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential role in biological processes and as a building block for biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 3-aminononanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, while the ester group can undergo hydrolysis to release nonanoic acid and methanol. These interactions can affect cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3-aminononanoate can be compared with other similar compounds, such as:

Methyl nonanoate: Lacks the amino group, making it less reactive in certain biochemical reactions.

Methyl 3-aminobenzoate: Contains a benzene ring, leading to different chemical properties and applications.

Methyl 3-aminocrotonate: Contains a different carbon backbone, resulting in distinct reactivity and uses.

The uniqueness of this compound lies in its specific structure, which combines the properties of a fatty acid ester with an amino group, making it versatile for various applications.

Biological Activity

Methyl 3-aminononanoate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound is an amino acid derivative with the molecular formula . It features a nonyl chain with an amino group at the third position, contributing to its unique reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of nonanoic acid derivatives with amines under controlled conditions. The following reaction scheme outlines a common synthetic pathway:

- Starting Material : Nonanoic acid or its derivatives.

- Reagents : Ammonia or amine derivatives.

- Catalysts : Acid or base catalysts may be employed to facilitate the reaction.

- Conditions : The reaction is usually carried out under reflux conditions to ensure complete conversion.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in plant systems and potential therapeutic applications. Below are key findings:

1. Induction of Secondary Metabolites

This compound has been shown to stimulate the production of secondary metabolites in plants, similar to other known compounds like methyl jasmonate. A study demonstrated that this compound could induce nicotine accumulation in Nicotiana attenuata leaves, suggesting its role in plant defense mechanisms against herbivores and pathogens .

2. Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects, which could be beneficial in developing natural antimicrobial agents .

3. Influence on Cellular Processes

As a fatty acid methyl ester, this compound may interact with cellular membranes and influence lipid metabolism. Its mechanism of action likely involves altering membrane fluidity and affecting signal transduction pathways, which could have implications for metabolic regulation .

Data Table: Biological Activity Summary

Case Study 1: Induction of Nicotine Production

In a controlled experiment, this compound was applied to Nicotiana attenuata plants. The results indicated a dose-dependent increase in nicotine levels, comparable to treatments with methyl jasmonate. This suggests that the compound may act as a signaling molecule in plant defense .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting its potential use as a natural preservative in food products .

Q & A

Basic Research Questions

Q. What synthetic methodologies are currently established for Methyl 3-aminononanoate, and how can researchers optimize yield and purity?

- Methodological Answer : this compound can be synthesized via enzymatic pathways or chemical synthesis. The polyketide pathway involves the dual-functional thioesterase CmiS1, which catalyzes a Michael addition of glycine to non-2-enoyl-ACP, followed by hydrolysis to release N-carboxymethyl-3-aminononanoate. The FAD-dependent oxidase CmiS2 subsequently converts this intermediate into 3-aminononanoate . Optimization strategies include adjusting reaction pH, temperature, and substrate concentrations. For chemical synthesis, protecting group strategies (e.g., tert-butoxycarbonyl for amines) and high-resolution mass spectrometry (HRMS) can validate intermediate purity.

Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be reported?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for structural elucidation), liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis are critical. Report chemical shifts (δ in ppm), coupling constants (J in Hz), and ionization modes (e.g., ESI+ for LC-MS). Instrument precision (e.g., ±0.001 g for balances) and statistical significance (e.g., p < 0.05 via t-tests) must align with metrological standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variability in assay conditions (e.g., cell lines, solvent systems) or impurities. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Perform systematic error analysis by quantifying uncertainties in instrumentation (e.g., ±2% for spectrophotometers) and replicate experiments (n ≥ 3). Metadata, including raw datasets and experimental protocols, should be archived in repositories like Zenodo or Figshare to enhance reproducibility .

Q. What enzymatic mechanisms underlie the biosynthesis of this compound, and how can their activity be experimentally modulated?

- Methodological Answer : The thioesterase CmiS1 facilitates a glycine Michael addition to non-2-enoyl-ACP, while CmiS2 oxidizes the intermediate to 3-aminononanoate . To study modulation, employ gene knockout models (e.g., CRISPR-Cas9 in Streptomyces spp.) or inhibitors targeting CmiS1’s active site (e.g., substrate analogs). Kinetic assays (e.g., Michaelis-Menten parameters) and X-ray crystallography of enzyme homologs (e.g., SAV606) provide mechanistic insights .

Q. What computational approaches are suitable for modeling the interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding affinities and conformational stability. Use force fields like CHARMM36 for lipid bilayers or AMBER for protein-ligand systems. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.